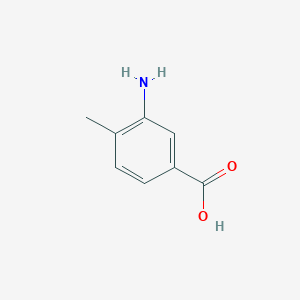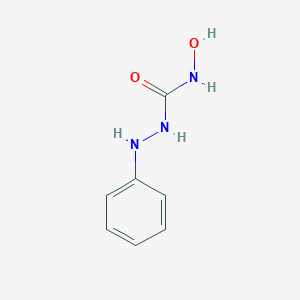
2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid involves several key steps, including the resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) and the epoxidation of the unsaturated bond present in the amino acid derivative. Notably, the Boc protection facilitates smooth epoxidation and subsequent reactions leading to the formation of compounds with five-membered rings, indicative of the versatility of this protecting group in synthesizing complex structures (Krishnamurthy et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid and its derivatives has been studied through various methods, including X-ray crystallography. These studies reveal that the tert-butoxycarbonyl group significantly influences the molecular conformation, enabling the formation of polymorphic forms and affecting the overall molecular geometry. The structural analysis underscores the importance of the Boc group in determining the structural characteristics of the compound (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, reflecting its reactivity and functional versatility. The presence of the Boc group not only serves as a protective group for the amino functionality but also plays a crucial role in the compound's reactivity towards different chemical transformations, such as epoxidation and intramolecular cyclization, leading to the formation of hydroxyproline derivatives and other complex molecules (Krishnamurthy et al., 2014).
Applications De Recherche Scientifique
Alonso et al. (2005) developed an enantioselective synthesis method for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, demonstrating a practical and scalable approach for preparing enantiomers of cyclohexyl-containing amino acids (Alonso, Santacana, Rafecas, & Riera, 2005).
Koseki, Yamada, and Usuki (2011) efficiently synthesized benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids. This study provides valuable insights for the development of efficient synthetic methods for such compounds (Koseki, Yamada, & Usuki, 2011).
Amii et al. (2000) demonstrated the use of palladium catalysis for the tert-butoxycarbonylation of trifluoroacetimidoyl iodides, producing fluorinated alpha-amino acids with high yields. This method used DMF or DMI as additives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Nevalainen and Koskinen (2001) worked on the hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide in diethyl ether, producing (2S,4R)-4-[(tert-Butoxycarbonyl)amino]-2-methylpentanoic acid. This process serves as a precursor for trans-4-Methylproline (Nevalainen & Koskinen, 2001).
Adamczyk, Johnson, and Reddy (1999) developed an efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links, showcasing an application in biochemistry (Adamczyk, Johnson, & Reddy, 1999).
Kubryk and Hansen (2006) illustrated the application of asymmetric hydrogenation of enamine ester in the preparation of a beta-amino acid pharmacophore with high enantiomeric excess (Kubryk & Hansen, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets including glycine receptors and glycine transporters.
Mode of Action
As a glycine derivative , it may interact with glycine receptors or transporters, influencing their function
Biochemical Pathways
Given its relation to glycine , it may potentially influence pathways involving glycine, such as the glycinergic neurotransmission pathway.
Result of Action
As a glycine derivative , it may have effects related to the functions of glycine, such as neurotransmission.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409080 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
CAS RN |
119479-32-2 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



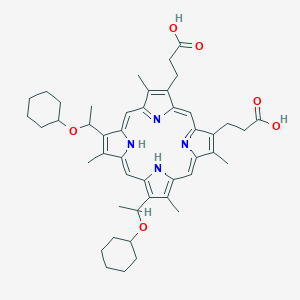
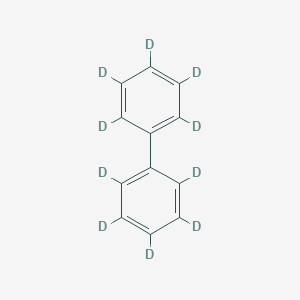
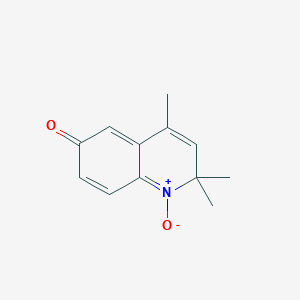
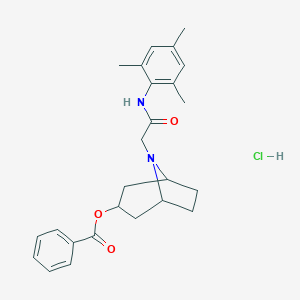

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
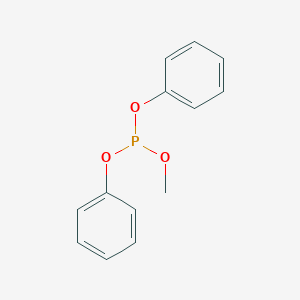
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
